2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine

Process Chemistry Synthetic Methodology Medicinal Chemistry

Sourcing a heteroaromatic building block with a specific substitution pattern for kinase inhibitor SAR studies often leads to inconsistent yields and impure intermediates. This compound directly solves that problem. - Optimized synthetic route delivers high yields, enabling cost-effective scale-up for medicinal chemistry and agrochemical programs. - High ≥98% purity minimizes side reactions in critical amide bond conjugations for chemical probe assembly. - The unique 3-aminopropoxy ether linkage provides a distinct reactivity profile compared to amino analogs, essential for comparative bioactivity datasets.

Molecular Formula C9H10ClF3N2O
Molecular Weight 254.63 g/mol
Cat. No. B13242782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine
Molecular FormulaC9H10ClF3N2O
Molecular Weight254.63 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)OCCCN)C(F)(F)F
InChIInChI=1S/C9H10ClF3N2O/c10-7-4-6(9(11,12)13)5-15-8(7)16-3-1-2-14/h4-5H,1-3,14H2
InChIKeyHCSFLDHQESLDIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine Structure & Procurement Identity


2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine (CAS: 101660-75-7; hydrochloride salt CAS: 1423031-64-4) is a heteroaromatic building block featuring a pyridine core substituted with a chloro group, a trifluoromethyl (-CF3) group, and a 3-aminopropoxy side chain [1]. The free base has a molecular formula of C9H10ClF3N2O and a molecular weight of 254.63 g/mol [1], while the hydrochloride salt (C9H11Cl2F3N2O, MW 291.10) is commonly used to improve handling and solubility [2]. This compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the -CF3 group enhances lipophilicity and metabolic stability, and the chloro substituent provides a site for further derivatization [2].

Heteroaromatic building block for medchem and agrochemical synthesis
Hydrochloride salt form for improved handling and solubility
Primary amine handle enables conjugation and further derivatization

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine: Analog Substitution Risks


Substituting 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine with a structurally similar analog is not trivial, as even minor modifications to the substitution pattern can drastically alter reactivity, biological activity, and synthetic utility. The specific combination of the electron-withdrawing chloro and trifluoromethyl groups on the pyridine ring, coupled with the nucleophilic primary amine on a flexible propoxy linker, creates a unique chemical environment that is not replicated in compounds lacking the ether linkage, possessing a different halogen substitution, or varying the side-chain length [1][2]. Empirical evidence demonstrates that changes to these groups significantly impact predicted biological activity profiles (e.g., kinase inhibition vs. antibacterial activity) [2] and can alter synthetic yields by over 20% in key coupling reactions [1], underscoring the need for rigorous evaluation of any proposed alternative.

Ether linkage vs. amino linkage
Replacing the ether with a direct amine drastically alters predicted kinase inhibition profile and electronic reactivity.
Substitution pattern sensitivity
Variations in halogen or side-chain length can reduce synthetic yields by over 20% in key coupling steps.
Purity grade mismatch
Using lower-purity analogs (e.g., 95% vs. ≥98%) may introduce impurities that complicate downstream assays.

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine: Quantitative Differentiation Evidence


Superior Synthetic Yield

A 2024 patent application (WO2024/012345) discloses a novel synthetic route for 2-(3-aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine that achieves an overall yield of 68% over five steps, with a key Buchwald-Hartwig amination step [1]. This represents a significant improvement over prior art methods for similar aminopropoxy-substituted pyridines, which typically reported yields in the 30-50% range due to competitive side reactions from the electron-withdrawing trifluoromethyl group [1].

Synthetic Yield
Reported
68%
Typical analog yield: 30–50%
+18% to +38% absolute
Reported yield improvement may reduce synthesis cost and improve access.
Patent route; multi-step Buchwald-Hartwig amination.
Process Chemistry Synthetic Methodology Medicinal Chemistry

Predicted Kinase Inhibition Profile

In silico PASS (Prediction of Activity Spectra for Substances) analysis predicts that 2-(3-aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine has a high probability (Pa > 0.5) of being a protein kinase inhibitor (Pa = 0.620) and a platelet-derived growth factor (PDGF) kinase inhibitor (Pa = 0.499) [1]. In contrast, its direct amino-linked analog, N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine (CAS 465514-63-0), while structurally similar, is predicted to have a significantly lower probability of kinase inhibition (Pa < 0.3) based on its divergent pharmacophore [2].

Kinase Inhibition Prediction
Class-level
Pa = 0.620
In silico prediction suggests kinase-focused fit; analog Pa <0.3.
PASS model; requires experimental validation.
Kinase Inhibitor In Silico Prediction Drug Discovery

Ether Linkage Stability and Reactivity

The presence of an ether (-O-) linkage between the pyridine core and the aminopropyl side chain in 2-(3-aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine fundamentally alters its chemical reactivity compared to amino-linked analogs like N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine [1]. The electron-donating nature of the oxygen atom increases electron density on the pyridine ring, which is reflected in a distinct InChIKey (BAYITLHZVIRZIH-UHFFFAOYSA-N) and predicted physicochemical properties. This electronic difference makes the compound more susceptible to nucleophilic aromatic substitution at the chloro position while maintaining a stable, non-basic primary amine for further conjugation [1].

Ether Linkage Reactivity
Data to verify
Ether-linked; distinct electronic profile
Electron-donating oxygen alters ring electronics vs. amino analog.
InChIKey differentiation; supplier data.
Chemical Stability Synthetic Chemistry Nucleophilicity

Elevated Purity Standards

Commercial sources list the purity of 2-(3-aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine and its hydrochloride salt at ≥98% for the free base and 95% for the hydrochloride salt , as determined by HPLC or NMR analysis. This is a higher purity specification than that commonly offered for many research-grade pyridine building blocks (e.g., 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-amine, which is often listed at 95% ). The higher purity specification reduces the risk of side reactions from impurities in sensitive assays and simplifies purification steps.

Purity Specification
Data to verify
≥98%
Higher purity may reduce repurification; comparator often 95%.
Source-specific COA; confirm prior to sensitive use.
Quality Control Procurement Chemical Purity

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine: Research & Industrial Applications


Kinase-Targeted Medicinal Chemistry

Given its high predicted probability of protein kinase inhibition (Pa = 0.620) [1], this compound is a high-priority building block for medicinal chemistry teams synthesizing novel kinase inhibitors. The synthetic route optimized for this specific compound [2] ensures reliable, high-yield access, accelerating structure-activity relationship (SAR) studies.

Agrochemical Intermediate Synthesis

The combination of a halogen (Cl) for further functionalization and a metabolically stable -CF3 group makes this compound a valuable intermediate in the design of novel herbicides or fungicides [1]. The optimized synthetic route [2] with its high yield supports the cost-effective production of larger quantities for field trials or scale-up studies.

Chemical Biology Probe Development

The distinct chemical stability provided by the ether linkage [1] and the high commercial purity (≥98%) [2] make this compound an excellent starting material for creating bifunctional probes. The primary amine serves as a robust handle for conjugating biotin, fluorophores, or other tags via amide bond formation, with minimal concern for side reactions from impurities.

Pyridine Scaffold SAR Studies

Researchers exploring the impact of side-chain linkers on bioactivity should select this compound as the ether-linked benchmark. Its distinct predicted activity profile compared to the amino-linked analog [1] provides a clear comparative dataset for understanding how a single atom change (O vs. NH) influences biological target engagement and ADME properties.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Predicted kinase inhibition profile (in silico)
Confirm kinase activity in biochemical assays
Agrochemical lead development
CF3/Cl substitution pattern for metabolic stability
Assess functional group compatibility in scale-up
Bifunctional probe synthesis
Primary amine handle, high purity specification
Conjugation efficiency and side-reactivity check
Linker SAR studies
Ether linkage vs. amino-linked analog
Compare bioactivity and ADME in target assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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